1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
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Overview
Description
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a cationic surfactant belonging to the imidazoline class. These compounds are known for their diverse applications in various industries, including textiles, detergents, and corrosion inhibitors . The unique structure of this compound, featuring an imidazolium core with aminoethyl and hydroxyethyl substituents, contributes to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of fatty acids with diethylenetriamine, followed by cyclization to form the imidazoline ring . The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can convert the imidazolium chloride to its corresponding amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar compounds to 1-(2-Aminoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride include other cationic surfactants such as:
Hydroxyethyl imidazolines: These compounds have similar surfactant properties but differ in their substituent groups.
Aminoethyl imidazolines: These are closely related but may have different chain lengths or additional functional groups.
The uniqueness of this compound lies in its specific combination of aminoethyl and hydroxyethyl groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
93783-47-2 |
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Molecular Formula |
C22H46ClN3O |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-24(17-16-23)18-19-25(22)20-21-26;/h26H,2-21,23H2,1H3;1H/q+1;/p-1 |
InChI Key |
AXIOBCWILHUJKA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCN.[Cl-] |
Origin of Product |
United States |
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